molecular formula C18H14F4N2OS B2853157 (4-fluorophenyl)(2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone CAS No. 851805-71-5

(4-fluorophenyl)(2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Cat. No.: B2853157
CAS No.: 851805-71-5
M. Wt: 382.38
InChI Key: XJVNPKUJTSGOLL-UHFFFAOYSA-N
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Description

The compound features a methanone core linked to a 4-fluorophenyl group and a 4,5-dihydro-1H-imidazole ring. The imidazole moiety is substituted at the 2-position with a thioether group bonded to a 3-(trifluoromethyl)benzyl chain.

Properties

IUPAC Name

(4-fluorophenyl)-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F4N2OS/c19-15-6-4-13(5-7-15)16(25)24-9-8-23-17(24)26-11-12-2-1-3-14(10-12)18(20,21)22/h1-7,10H,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJVNPKUJTSGOLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC(=CC=C2)C(F)(F)F)C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F4N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-fluorophenyl)(2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its structural characteristics, synthesis, and biological effects, particularly focusing on its pharmacological properties.

Structural Characteristics

The molecular formula of the compound is C24H18F4N4OSC_{24}H_{18}F_4N_4OS, with a molecular weight of approximately 486.5 g/mol. The structure includes:

  • A 4-fluorophenyl group, which is known for enhancing lipophilicity and biological activity.
  • A trifluoromethyl substituent that can influence electronic properties and increase metabolic stability.
  • An imidazole ring, which is often associated with various biological functions, including enzyme inhibition.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the imidazole ring through cyclization reactions.
  • Introduction of the thioether linkage using appropriate thiol reagents.
  • Final methylation or acylation to achieve the target structure.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of benzamide have shown efficacy against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth and metastasis .

Enzyme Inhibition

This compound may act as an inhibitor for specific enzymes involved in cancer progression. For example, benzamide derivatives have been reported to inhibit dihydrofolate reductase (DHFR), a critical enzyme in nucleotide synthesis, suggesting a similar mechanism may be applicable to our compound .

Case Studies

  • In vitro Studies : A study demonstrated that related compounds exhibited IC50 values in the micromolar range against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). These results suggest potential therapeutic applications for targeting these malignancies .
  • In vivo Efficacy : Animal models treated with similar imidazole derivatives showed reduced tumor burden and prolonged survival compared to control groups, indicating the potential for clinical relevance .

Comparative Analysis of Related Compounds

Compound NameStructureBiological ActivityReference
BenzamideBenzamide StructureAnticancer activity via DHFR inhibition
Triazole DerivativeTriazole StructureAntifungal properties
Imidazole DerivativeImidazole StructureAntimicrobial activity

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that compounds similar to (4-fluorophenyl)(2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone exhibit significant antimicrobial properties. The thiazole and imidazole moieties are known to enhance the antibacterial activity against various pathogens. For instance, derivatives containing these structures have shown effectiveness comparable to standard antibiotics like norfloxacin and ampicillin against resistant strains such as MRSA and E. coli .

Anticonvulsant Properties
The compound's structural analogs have been studied for anticonvulsant activity. The presence of the imidazole ring is particularly noteworthy as it has been linked to enhanced efficacy in reducing seizure activity in preclinical models . Compounds with similar frameworks have demonstrated median effective doses significantly lower than traditional anticonvulsants, suggesting a promising direction for developing new therapies for epilepsy .

Structure-Activity Relationship (SAR) Studies

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications on the fluorophenyl and trifluoromethyl groups can influence both lipophilicity and binding affinity to biological targets. For example, studies have shown that para-halogen substitutions on phenyl groups enhance anticonvulsant activity by improving interactions with target receptors .

Synthesis and Derivative Development

The synthesis of this compound typically involves multi-step organic reactions that include nucleophilic substitutions and cyclization processes . The development of derivatives through structural modifications has led to compounds with improved pharmacokinetic profiles and reduced side effects.

Synthesis Overview

StepReaction TypeConditions
1Nucleophilic substitutionUse of strong bases like sodium hydride in DMF
2CyclizationHeating under reflux conditions
3PurificationRecrystallization from suitable solvents

Potential Applications in Materials Science

The unique properties of this compound may also extend into materials science. Its ability to form stable complexes with metal ions could lead to applications in catalysis or as a precursor for novel materials with specific electronic or optical properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

4-Nitrophenyl Analog

The closest analog replaces the 4-fluorophenyl group with a 4-nitrophenyl moiety (). Key differences include:

  • Electronic Effects: The nitro group (−NO₂) is a stronger electron-withdrawing group than fluorine, which may alter reactivity in electrophilic substitution or hydrogen-bonding interactions.
Sulfonyl-Containing Triazole Derivatives

Compounds in –5 feature triazole cores with sulfonyl (SO₂) and difluorophenyl groups. For example, 2-(4-(2,4-difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone differs in:

  • Heterocycle : The 1,2,4-triazole ring vs. imidazoline. Triazoles exhibit distinct tautomeric behavior and hydrogen-bonding capacity.
  • Substituents : Sulfonyl groups enhance solubility but may sterically hinder target binding compared to the trifluoromethylbenzyl group.

Heterocycle Modifications

Thiazole and Pyrazole Derivatives

describes thiazole-pyrazole hybrids (e.g., compound 4 and 5 ). These differ in:

  • Ring Systems : Thiazole (6-membered, sulfur-containing) and pyrazole (5-membered, two adjacent nitrogens) introduce varied electronic environments.
  • Planarity : The near-planar conformation of these systems (excluding one fluorophenyl group) contrasts with the partially saturated imidazoline, affecting π-π stacking interactions.
Tetrasubstituted Imidazoles

lists imidazoles with substituents like cyclohexyl, thiophen-2-yl, or trifluoromethylphenyl. For instance, 4,5-diphenyl-2-(2-(trifluoromethyl)phenyl)-1H-imidazole shares the trifluoromethylphenyl group but lacks the thioether linkage and methanone core.

Structural Characterization

  • Spectroscopy : IR and NMR data () confirm tautomeric states and functional groups. For example, C=S stretches (~1250 cm⁻¹) and absence of C=O bands verify triazole-thione tautomers.
  • Crystallography : used single-crystal X-ray diffraction (supported by SHELX ) to resolve isostructural thiazole-pyrazole hybrids, demonstrating methodologies applicable to the target compound.

Data Tables

Table 1: Key Structural and Electronic Comparisons

Compound Class Core Heterocycle Key Substituents Electronic Effects Reference
Target Compound 4,5-Dihydroimidazole 4-Fluorophenyl, CF₃-benzylthio Moderate EWG (F), Strong EWG (CF₃) -
4-Nitrophenyl Analog 4,5-Dihydroimidazole 4-Nitrophenyl, CF₃-benzylthio Strong EWG (NO₂), Strong EWG (CF₃)
Triazole Derivatives 1,2,4-Triazole SO₂Ph, 2,4-Difluorophenyl Strong EWG (SO₂), Moderate EWG (F)
Thiazole-Pyrazole Hybrids Thiazole/Pyrazole Multiple fluorophenyl, triazolyl Variable EWGs (F), Planar systems

Q & A

Q. Advanced

  • Solvent selection : Polar aprotic solvents (e.g., DMF or THF) enhance reaction efficiency, while anhydrous conditions prevent hydrolysis .
  • Temperature control : Gradual heating (e.g., 60–80°C) improves yield by minimizing side reactions like sulfoxide formation .
  • Catalytic systems : Palladium-based catalysts (e.g., Pd(PPh₃)₄) facilitate cross-coupling under inert atmospheres, monitored via TLC/HPLC .

Which spectroscopic techniques are most effective for characterizing this compound?

Q. Basic

  • NMR spectroscopy :
    • ¹H/¹³C NMR : Assigns fluorophenyl (δ 7.2–7.8 ppm) and imidazole protons (δ 3.5–4.5 ppm for dihydro protons) .
    • ¹⁹F NMR : Confirms trifluoromethyl (-CF₃, δ -60 to -70 ppm) and fluorophenyl groups .
  • IR spectroscopy : Identifies thioether (C-S, ~600 cm⁻¹) and ketone (C=O, ~1700 cm⁻¹) stretches .
  • Mass spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H]⁺) .

How can contradictory data regarding the compound’s biological activity be resolved?

Q. Advanced

  • Standardized assays : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and controls to minimize variability .
  • Orthogonal methods : Pair enzymatic assays (e.g., fluorescence-based) with cellular viability tests (MTT assays) to confirm target specificity .
  • Structural analogs : Compare activity with derivatives lacking the trifluoromethyl group to isolate pharmacophoric contributions .

What are the primary functional groups influencing the compound’s reactivity?

Q. Basic

  • Thioether (-S-) : Prone to oxidation (e.g., sulfoxide/sulfone formation) under acidic/oxidizing conditions .
  • Imidazole ring : Participates in acid-base reactions (pKa ~7) and hydrogen bonding .
  • Trifluoromethyl (-CF₃) : Enhances metabolic stability and electron-withdrawing effects, altering ring electronics .

What strategies mitigate degradation of the thioether group during storage?

Q. Advanced

  • Storage conditions : Use amber vials under argon to prevent UV-induced oxidation .
  • Stabilizers : Add antioxidants (e.g., butylated hydroxytoluene, BHT) at 0.1–1.0% w/w .
  • Lyophilization : Stabilize the compound in solid form, avoiding aqueous buffers prone to hydrolysis .

How does the trifluoromethyl group affect the compound’s physicochemical properties?

Q. Basic

  • Lipophilicity : Increases logP by ~1.5 units, enhancing membrane permeability .
  • Metabolic resistance : Strong C-F bonds reduce cytochrome P450-mediated degradation .
  • Electron effects : Withdraws electrons from the imidazole ring, lowering basicity (pKa shift from ~8 to ~6) .

What computational methods predict the compound’s binding affinity to target proteins?

Q. Advanced

  • Molecular docking : Software like AutoDock Vina models interactions with kinase ATP-binding pockets (e.g., EGFR) .
  • Molecular dynamics (MD) : Simulates binding stability over 100-ns trajectories to assess residence time .
  • QSAR models : Train on fluorinated imidazole datasets to predict IC₅₀ values for related targets .

What are the documented biological targets of structurally related compounds?

Q. Basic

  • Kinases : Fluorinated imidazoles inhibit EGFR and VEGFR2 via ATP-binding site competition .
  • Cytochrome P450 : Derivatives modulate CYP3A4 activity, impacting drug metabolism studies .
  • Microbial targets : Analogous compounds show MIC values of 2–8 µg/mL against S. aureus .

How can derivatives enhance selectivity for a specific biological target?

Q. Advanced

  • Substituent engineering : Replace 4-fluorophenyl with 3,5-difluorophenyl to sterically block off-target binding .
  • Pharmacophore tuning : Introduce polar groups (e.g., -OH) to hydrogen bond with unique active-site residues .
  • ADMET profiling : Optimize logD (1–3) and PSA (<90 Ų) to balance permeability and solubility .

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